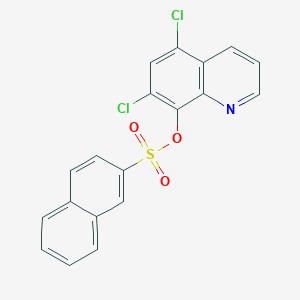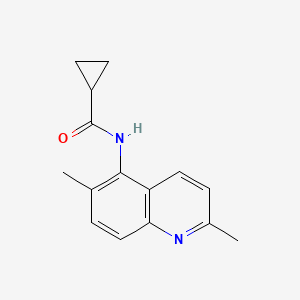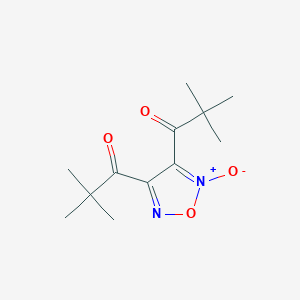![molecular formula C19H15N3O4S B15010689 3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiazole ring, carbamoyl groups, and a phenyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Carbamoyl Groups: The carbamoyl groups are introduced via the reaction of the thiazole derivative with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine.
Coupling with Phenyl Acetate: The final step involves the esterification of the intermediate compound with phenyl acetate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, base such as sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines derived from the reduction of carbamoyl groups.
Substitution: Substituted phenyl acetate derivatives.
科学研究应用
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets. The thiazole ring and carbamoyl groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
Uniqueness
3-({3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE is unique due to its combination of a thiazole ring, carbamoyl groups, and phenyl acetate moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C19H15N3O4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
[3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H15N3O4S/c1-12(23)26-16-7-3-5-14(11-16)17(24)21-15-6-2-4-13(10-15)18(25)22-19-20-8-9-27-19/h2-11H,1H3,(H,21,24)(H,20,22,25) |
InChI 键 |
FNWBFXSAUQWSCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B15010637.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)


